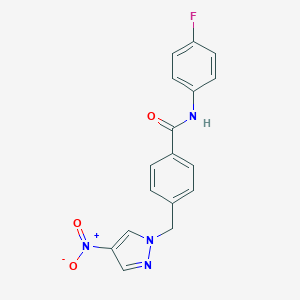![molecular formula C18H21N3OS B213919 4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound is also known as DMPT or thiomorpholine and is widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DMPT involves the inhibition of various cellular pathways involved in cancer progression and inflammation. It has been found to inhibit the activity of various enzymes and proteins involved in the regulation of cell cycle and apoptosis, leading to the induction of cell death in cancer cells. DMPT also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
DMPT has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. DMPT has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPT in laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to the use of DMPT in laboratory experiments. One of the main limitations is the lack of comprehensive toxicity data, which can limit its use in certain applications. Additionally, the variable solubility of DMPT in different solvents can also pose challenges in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on DMPT. One potential direction is the development of DMPT-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of DMPT in combination with other drugs or therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of DMPT involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate product, which is then further reacted with acryloyl chloride to yield the final product. The synthesis of DMPT is a relatively simple process and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DMPT has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various inflammatory and neurological disorders.
Propiedades
Nombre del producto |
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine |
|---|---|
Fórmula molecular |
C18H21N3OS |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-thiomorpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H21N3OS/c1-14-17(8-9-18(22)20-10-12-23-13-11-20)15(2)21(19-14)16-6-4-3-5-7-16/h3-9H,10-13H2,1-2H3/b9-8+ |
Clave InChI |
BBYIODQYBNHFGM-CMDGGOBGSA-N |
SMILES isomérico |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)N3CCSCC3 |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3 |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)